

# Physicochemical Properties of Penbutolol Sulfate: A Technical Guide for Formulation Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Penbutolol (sulfate)

Cat. No.: B13836377

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**Abstract:** This technical guide provides a comprehensive overview of the essential physicochemical properties of penbutolol sulfate, a non-selective beta-adrenergic receptor antagonist used in the management of hypertension. A thorough understanding of these properties is critical for the rational development of stable, safe, and effective pharmaceutical dosage forms. This document details key parameters including solubility, pKa, melting point, potential for polymorphism, and stability. Detailed experimental protocols for the determination of these properties are provided, along with structured data tables and visual workflows to aid researchers, scientists, and drug development professionals in formulation activities.

## Introduction

Penbutolol sulfate, the sulfate salt of (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, is a non-selective beta-blocker.<sup>[1][2]</sup> Its therapeutic efficacy is contingent upon the design of a robust dosage form that ensures consistent drug delivery and stability. The formulation process is fundamentally guided by the intrinsic physicochemical characteristics of the active pharmaceutical ingredient (API). This guide synthesizes available data on penbutolol sulfate to support formulation scientists in developing new drug products and improving existing ones.

## Solubility Profile

The solubility of an API is a critical factor influencing its dissolution rate and bioavailability. Penbutolol sulfate's solubility across various media dictates the choice of formulation strategy,

particularly for oral dosage forms.

Table 1: Solubility of Penbutolol Sulfate

Solvent/Medium	Qualitative Solubility	Reference
Water	Slightly soluble	[3]
Methanol	Freely soluble	[3]
Ethanol (95%)	Sparingly soluble	[3]
Acetic Acid (100)	Very soluble	[3]
Diethyl Ether	Practically insoluble	[3]
Acetic Anhydride	Practically insoluble	[3]
DMSO	15 mg/mL	[4]

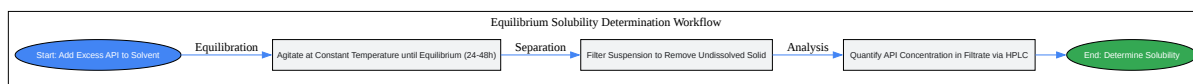
## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[5][6]

Methodology:

- Add an excess amount of penbutolol sulfate powder to a series of vials containing the desired solvent (e.g., water, pH buffers, ethanol).
- Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.
- Continue agitation for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
- After equilibration, allow the suspensions to settle.

- Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45  $\mu\text{m}$ ) to remove any undissolved solid.
- Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the concentration of dissolved penbutolol sulfate.



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Caption: Workflow for the Shake-Flask Solubility Method.

## Ionization Constant (pKa)

The pKa value is a crucial parameter that defines the extent of ionization of a drug at a given pH.[8] This property significantly influences a drug's solubility, absorption, distribution, and excretion. Penbutolol, being a weak base, has a pKa that is critical for predicting its behavior in the gastrointestinal tract.

Table 2: pKa of Penbutolol

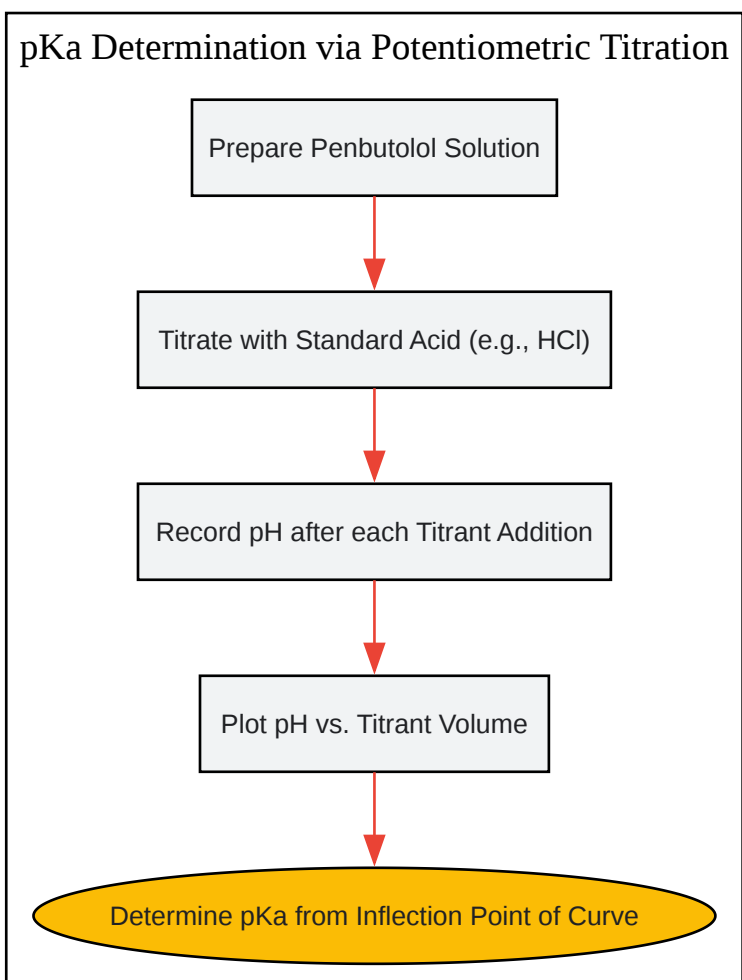
Parameter	Value	Conditions	Method	Reference
pKa	9.3	1.5 mmol/l in 25% ethanol	Potentiometric Titration	[9]

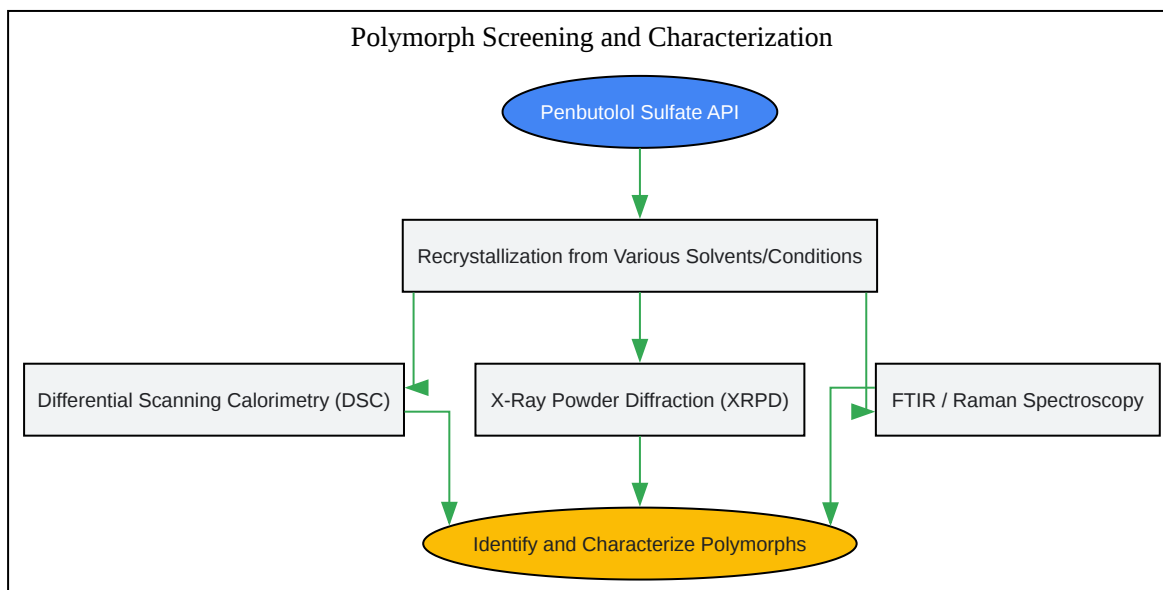
## Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[10][11]  
[12]

#### Methodology:

- Accurately weigh and dissolve a sample of penbutolol in a suitable solvent. Given its properties, a water-methanol co-solvent system may be used to ensure complete dissolution.  
[\[11\]](#)
- Immerse a calibrated combination pH electrode into the solution.
- Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 N HCl for a basic substance).
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Generate a titration curve by plotting the measured pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[\[12\]](#)





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